Trioxifene

Breast Cancer Research Endocrinology Receptor Pharmacology

Researchers studying SERM mechanisms or metastatic prostate cancer often face irreproducible results from functional heterogeneity among related compounds. Trioxifene (LY-133,314) provides a uniquely validated solution. • Superior ER binding: >1.7x vs. estradiol, >9x vs. tamoxifen - a high-affinity benchmark for SAR studies. • Quantified antimetastatic activity: reduces lymph node metastasis up to 88%, lung metastasis up to 98% in the PAIII rat model. • Distinct endocrine readout: increases inducible growth hormone, contrasting with tamoxifen's suppressive effect. Supplied with full analytical characterization for reproducible outcomes.

Molecular Formula C30H31NO3
Molecular Weight 453.6 g/mol
CAS No. 63619-84-1
Cat. No. B129672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrioxifene
CAS63619-84-1
Synonyms3,4-dihydro-2-(p-methoxyphenyl)-1-naphthyl p-(2-(1-pyrrolidinyl)ethoxy)phenylketone
Lilly 133314
Lilly 88571
LY 133314
LY 88571
trioxifene
trioxifene mesylate
trioxifene methanesulfonate
Molecular FormulaC30H31NO3
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5
InChIInChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3
InChIKeyIHGLINDYFMDHJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trioxifene: Selective Estrogen Receptor Modulator


Trioxifene (LY-133,314) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triarylethylene class [1]. It was developed by Eli Lilly and Company as a potential therapeutic agent for breast and prostate cancer [2]. Characterized by a competitive binding interaction with estradiol for the estrogen receptor alpha (ERα) and antagonistic effects on ERα-mediated gene expression [3], trioxifene exhibits a unique pharmacological profile. While it was ultimately not commercialized for clinical use [2], its distinct molecular properties continue to make it a valuable tool compound for investigating SERM mechanisms, particularly in models of metastatic, androgen-independent prostate cancer [4].

Trioxifene vs. Tamoxifen: Key Differences


The class of selective estrogen receptor modulators (SERMs) is characterized by profound functional heterogeneity. Trioxifene, tamoxifen, raloxifene, and other related compounds exhibit divergent binding kinetics at the estrogen receptor, distinct effects on endocrine hormone profiles, and varying degrees of estrogenic partial agonism in different tissues [1]. For instance, while trioxifene and tamoxifen are structurally related, they differ in their in vivo effects on growth hormone and luteinizing hormone [2], and they exhibit different relative binding affinities for the estrogen receptor [3]. Therefore, assuming functional interchangeability based solely on SERM classification can lead to irreproducible or misleading experimental outcomes. The following evidence quantifies these critical differences, establishing trioxifene's unique profile as a specific research tool.

Trioxifene: Evidence-Based Differentiation


Superior ER Binding Affinity vs. Tamoxifen

In a direct binding affinity study, trioxifene demonstrated an affinity for the estradiol receptor 1.7 times greater than that of estradiol itself, while tamoxifen had a relative binding affinity of only 0.18 compared to trioxifene [1]. This indicates trioxifene is a more potent ligand for the receptor.

Breast Cancer Research Endocrinology Receptor Pharmacology

More Potent Antiestrogen than Tamoxifen in Uterine Assay

In a direct comparative study using immature rat uterine weight tests, trioxifene was found to be a more potent antiestrogen than tamoxifen [1]. Both compounds acted as partial estrogen agonists in this model.

Reproductive Endocrinology In Vivo Pharmacology SERM Mechanism

Antimetastatic and Survival Effects in Prostate Cancer Model

In the PAIII rat prostatic adenocarcinoma model, an androgen receptor-negative, ER-positive model of spontaneous metastasis, administration of trioxifene (2.0-40.0 mg/kg-day) for 30 days resulted in significant, dose-dependent antimetastatic effects [1]. Specifically, it reduced metastasis to lymph nodes by up to 86-88% and reduced pulmonary foci by up to 98% compared to controls [1]. Furthermore, continuous administration significantly extended the survival of tumor-bearing rats [1].

Prostate Cancer Metastasis Preclinical Oncology

Divergent Growth Hormone Response vs. Tamoxifen

A phase I/II clinical trial revealed distinct endocrine profiles between trioxifene and tamoxifen. While both compounds reduced prolactin, tamoxifen also decreased inducible growth hormone (GH), whereas trioxifene treatment resulted in an increase in inducible GH [1]. Additionally, a dose-dependent decrease in luteinizing hormone was observed specifically in trioxifene-treated patients, indicating an intrinsic estrogenic effect [1].

Clinical Endocrinology Hormonal Regulation Adverse Effects

Trioxifene: Research Application Scenarios


Antimetastatic Research in Androgen-Independent Prostate Cancer

Trioxifene is a premier tool for studies focused on inhibiting spontaneous metastasis in androgen receptor-negative prostate cancer. Its robust, quantified ability to reduce lymph node (up to 88%) and lung (up to 98%) metastasis and extend survival in the PAIII rat model [1] provides a clear, evidence-based rationale for its use in metastasis research. This specific activity profile is a key differentiator from other SERMs.

SERM Binding Kinetics and Potency Comparison

Given its established superior binding affinity for the estrogen receptor compared to tamoxifen (binding affinity >1.7x that of estradiol, >9x that of tamoxifen) [2], and its demonstrated greater in vivo antiestrogenic potency [3], trioxifene serves as a high-affinity reference compound. It is ideal for benchmarking novel SERMs or investigating the relationship between receptor binding kinetics and functional outcomes in receptor pharmacology and structure-activity relationship (SAR) studies.

SERM-Specific Pituitary Axis Modulation

Trioxifene is uniquely suited for experimental systems designed to examine the divergent effects of SERMs on the hypothalamic-pituitary-gonadal axis. The clinical observation that trioxifene increases inducible growth hormone, in contrast to tamoxifen which suppresses it [4], provides a distinct and specific endocrine readout. This allows researchers to probe the signaling pathways responsible for tissue-specific and compound-specific SERM actions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trioxifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.